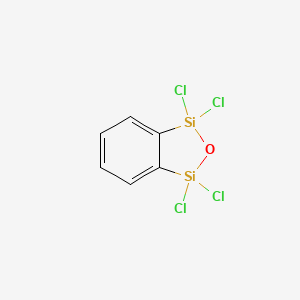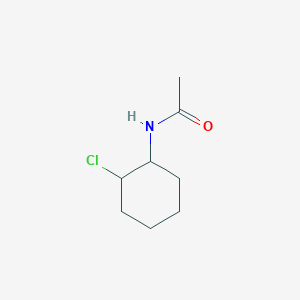
n-(2-Chlorocyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorocyclohexyl)acetamide: is an organic compound with the molecular formula C₈H₁₄ClNO It is a derivative of acetamide, where the acetamide group is attached to a 2-chlorocyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Acylation of Amines: One common method involves the reaction of 2-chlorocyclohexylamine with acetic anhydride. The reaction typically occurs under mild heating conditions, resulting in the formation of N-(2-Chlorocyclohexyl)acetamide.
Chloroacetylation: Another method involves the reaction of cyclohexylamine with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(2-Chlorocyclohexyl)acetamide can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium hydroxide or potassium hydroxide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-chlorocyclohexylamine and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other strong bases.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution: Depending on the nucleophile, products can include various substituted cyclohexylamines.
Hydrolysis: 2-Chlorocyclohexylamine and acetic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Chlorocyclohexyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential to form various derivatives .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. It may have applications in the development of pharmaceuticals due to its structural similarity to bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds .
Wirkmechanismus
The mechanism of action of N-(2-Chlorocyclohexyl)acetamide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its molecular targets and pathways are still under investigation, but it is known to participate in substitution and hydrolysis reactions .
Vergleich Mit ähnlichen Verbindungen
Acetamide: A simpler compound with the formula CH₃CONH₂.
N,N-Dimethylacetamide: A more widely used compound in industrial applications, known for its solvent properties.
Uniqueness: N-(2-Chlorocyclohexyl)acetamide is unique due to the presence of the 2-chlorocyclohexyl group, which imparts distinct chemical properties and reactivity compared to simpler acetamides. This makes it valuable for specific synthetic applications and research purposes .
Eigenschaften
CAS-Nummer |
53297-75-9 |
|---|---|
Molekularformel |
C8H14ClNO |
Molekulargewicht |
175.65 g/mol |
IUPAC-Name |
N-(2-chlorocyclohexyl)acetamide |
InChI |
InChI=1S/C8H14ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h7-8H,2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
FDJBPALZTFVDEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CCCCC1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
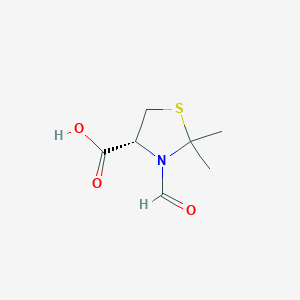
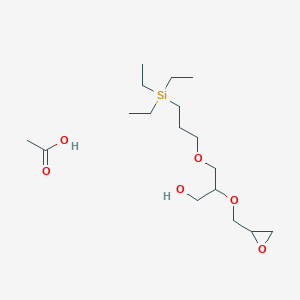
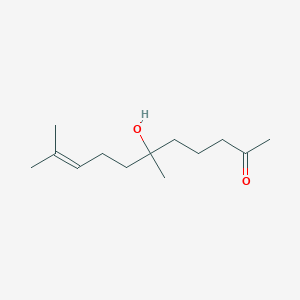
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)

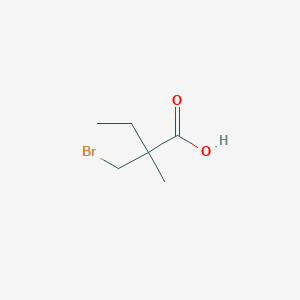

![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
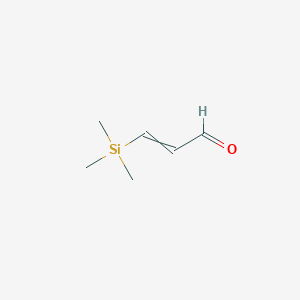
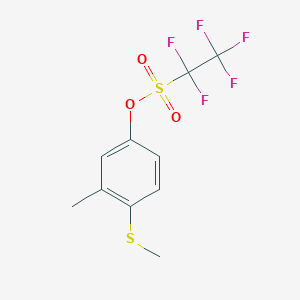
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)

